molecular formula C16H11F3O2 B12525446 1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- CAS No. 695176-30-8

1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro-

Cat. No.: B12525446
CAS No.: 695176-30-8
M. Wt: 292.25 g/mol
InChI Key: JMFZKTOQMLKFEV-UHFFFAOYSA-N
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Description

1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- is a synthetic organic compound that belongs to the class of diketones This compound is characterized by the presence of a butanedione backbone with a trifluoromethyl group and a naphthalenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-butanedione, 4-ethenyl-1-naphthalenyl derivatives, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.

    Substitution: The trifluoromethyl group and naphthalenyl substituent can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its interactions with biological molecules and potential biological activities.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which 1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- exerts its effects involves interactions with molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors, modulating cellular signaling and responses.

    Chemical Interactions: The compound’s chemical properties may enable it to interact with other molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Butanedione, 1-(4-methyl-1-naphthalenyl)-4,4,4-trifluoro-
  • 1,3-Butanedione, 1-(4-phenyl-1-naphthalenyl)-4,4,4-trifluoro-
  • 1,3-Butanedione, 1-(4-ethenyl-1-phenyl)-4,4,4-trifluoro-

Uniqueness

1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group and naphthalenyl substituent may enhance its reactivity and interactions with other molecules.

Properties

CAS No.

695176-30-8

Molecular Formula

C16H11F3O2

Molecular Weight

292.25 g/mol

IUPAC Name

1-(4-ethenylnaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione

InChI

InChI=1S/C16H11F3O2/c1-2-10-7-8-13(12-6-4-3-5-11(10)12)14(20)9-15(21)16(17,18)19/h2-8H,1,9H2

InChI Key

JMFZKTOQMLKFEV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C2=CC=CC=C12)C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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